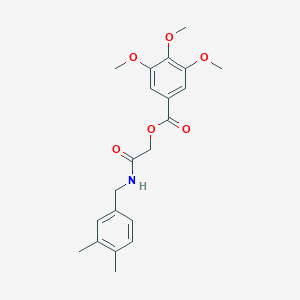

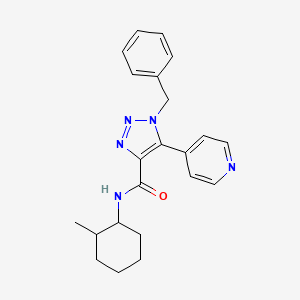

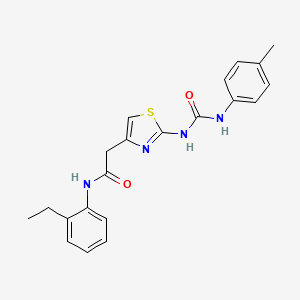

N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide can be analyzed using computational methods like Gaussian software and the density functional theory (DFT) method . These techniques can help obtain the optimized structure and the minimum energy conformation of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide can be analyzed using various experimental and computational techniques . These include FT-IR, FT-Raman, NMR, and UV− vis spectral methods, as well as density functional theory (DFT) and Gaussian software .Applications De Recherche Scientifique

Polyamine Analogue in Antitumor Activity

Polyamine analogues, such as N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, have demonstrated significant antitumor activities by inducing programmed cell death (PCD) through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process suggests a potential mechanism for selective cytotoxic activity, possibly applicable to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide derivatives (Ha et al., 1997).

Synthesis of Dipeptide Mimetics

Dipeptide mimetics, including structures similar to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, have been synthesized through CuI-catalyzed coupling reactions. These compounds, such as 1,5-benzothiazepine dipeptide mimetics, are of interest for their potential biological activities, including as enzyme inhibitors or receptor ligands (Gan & Ma, 2009).

Reactivity and Bonding Studies

Studies on compounds with similar structural features, like triphenylphosphonium ylide derivatives, explore the transition from ionic to covalent bonding, which is crucial for understanding the reactivity and potential applications of oxalamide derivatives in organic synthesis and material science (Naya & Nitta, 2002).

Electrophilic Activation for Nucleophilic Additions

Oxadiazolium bromides, including compounds with structural motifs similar to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, show high electrophilic activation, making them targets for nucleophilic additions. These reactions have been utilized in the synthesis of diverse heterocyclic compounds, indicating potential applications in synthetic organic chemistry (Il’in et al., 2018).

Novel Synthetic Methodologies

The development of new synthetic approaches for N-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane derivatives demonstrates the versatility of oxalamide and related structures in organic synthesis. These methodologies could be adapted for the synthesis of compounds with specific functional groups, such as N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, for various applications in medicinal chemistry and drug discovery (Mamedov et al., 2016).

Propriétés

IUPAC Name |

N-cycloheptyl-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-21-14-10-6-9-13(11-14)18-16(20)15(19)17-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAKKAQQFLNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

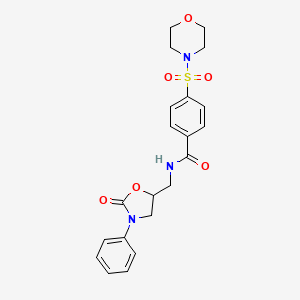

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2463620.png)

![N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B2463627.png)

![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)

![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)